molecular formula C5HClF3NO2S B1590249 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 72850-61-4

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B1590249
CAS No.: 72850-61-4
M. Wt: 231.58 g/mol
InChI Key: OGZUWSFEZCBGPH-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the thiazole ring, along with a carboxylic acid group at the 5-position. The molecular formula of this compound is C5HClF3NO2S, and it has a molecular weight of 231.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with chlorinating and trifluoromethylating agents. One common method involves the reaction of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired chloro-substituted thiazole . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The chloro group can participate in halogen bonding interactions, further influencing the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZUWSFEZCBGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534551
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-61-4
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 116 g (0.4468 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecaboxylate, 18 g (0.45 mole) of sodium hydroxide, 200 ml. of water, 400 ml. of tetrahydrofuran was stirred at room temperature for 16 hours and made acidic with 50 ml. of concentrated hydrochloric acid. The reaction mixture was extracted twice with ml. of ether. The ether-tetrahydrofuran solution was dried (MgSO4) and concentrated under reduced pressure. The residual oil was treated with benzene and the benzene solution was concentrated under reduced pressure to remove the last trace of water. The residual solid was recrystallized from hexane-benzene to give 76 g (73.4%) of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid, m.p. 131°-131.5° C.
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18 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
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Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid
Customer
Q & A

Q1: What is the significance of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the context of the provided research papers?

A: The provided research papers focus on the development of novel herbicides. This compound itself is not discussed as a standalone herbicide. Instead, its phenylmethyl ester (also called benzyl ester) is a key component of the commercial herbicide flurazole. [, ] These papers describe the synergistic herbicidal activity achieved when flurazole is combined with specific other herbicides and safeners.

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